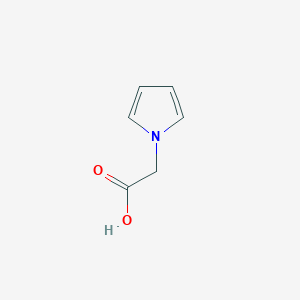
1H-pyrrol-1-ylacetic acid
Cat. No. B099913
Key on ui cas rn:
19167-98-7
M. Wt: 125.13 g/mol
InChI Key: CHRZYRWWZQCZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04150224
Procedure details


To a 1 liter flask fitted with a condenser, a magnetic stirrer and a nitrogen inlet tube is added acetic acid (glacial, 300 ml) and sodium acetate (32.8g; 0.4 mole). The system is purged with nitrogen and a positive nitrogen pressure is maintained. Then glycine (15.0g; 0.2 mole) is added and the solution is heated to reflux. To the refluxing, clear solution is added 2,5-dimethoxytetrahydrofuran (29 ml, 0.2 mole) over a period of 2 - 3 minutes; refluxing is continued an additional 2 minutes. The reaction mixture is cooled in an ice bath and most of the acetic acid is removed under vacuum. The residue is taken up in water and extracted with four portions of ether. The ether extracts are washed with water, dried over anhydrous magnesium sulfate, filtered and the ether is evaporated to yield a slurry. The slurry is taken up into toluene, filtered through celite and crystallized by cooling to give 8.41g. (33.6%) of the title compound. M.P. 88°-90° C.






Name
Yield
33.6%
Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)C.C([O-])(=O)C.[Na+].[NH2:10][CH2:11][C:12]([OH:14])=[O:13].CO[CH:17]1[CH2:21][CH2:20][CH:19](OC)O1>C1(C)C=CC=CC=1>[N:10]1([CH2:11][C:12]([OH:14])=[O:13])[CH:17]=[CH:21][CH:20]=[CH:19]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
32.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
29 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC1OC(CC1)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 1 liter flask fitted with a condenser, a magnetic stirrer and a nitrogen inlet tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The system is purged with nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a positive nitrogen pressure is maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed under vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with four portions of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether extracts are washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a slurry
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 8.41g
|
Outcomes


Product
Details
Reaction Time |
2 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=CC=C1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 33.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
